4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound belonging to the class of quinolines, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound is characterized by the presence of a nitro group, which plays a significant role in its reactivity and biological interactions.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is cataloged under the CAS Number 384352-10-7. Its linear formula is C32H28N4O3, indicating a complex structure with multiple functional groups that contribute to its chemical properties and potential applications in research and medicine .
4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is classified as an organic compound with specific roles in medicinal chemistry. It falls under the category of nitrogen-containing heterocycles, specifically quinolines, which are known for their pharmacological properties. Additionally, it contains a piperazine moiety, which is often associated with various therapeutic effects.
The synthesis of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves several steps that typically include the formation of the quinoline core followed by the introduction of the piperazine and nitro groups. A common method for synthesizing such compounds involves:
Technical details regarding these methods can vary based on specific reagents and conditions used, but they generally follow established protocols in organic synthesis .
The molecular structure of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one features a quinoline ring system substituted with a piperazine moiety and a nitro group. The structural complexity arises from the combination of these functional groups, contributing to its unique chemical properties.
Key structural data includes:
This structure allows for various interactions within biological systems, influencing its pharmacological activity .
4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can participate in several chemical reactions due to its functional groups:
These reactions are crucial for understanding how this compound can be modified for enhanced efficacy or selectivity in therapeutic applications.
The mechanism of action for 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one likely involves interaction with specific biological targets such as enzymes or receptors.
Data suggests that compounds with similar structures may act as inhibitors for certain enzymes, potentially through competitive inhibition where they bind to the active site. The presence of the piperazine moiety may enhance binding affinity due to additional hydrogen bonding or hydrophobic interactions.
Understanding these mechanisms is essential for predicting the pharmacological effects and optimizing the compound for therapeutic use .
The physical properties of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) provide further insights into its chemical behavior .
The primary applications of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one lie within medicinal chemistry and drug development. Potential uses include:
Additionally, ongoing research into its biological activity may reveal further therapeutic potentials, particularly in treating diseases where quinoline derivatives have shown efficacy .
This comprehensive analysis underscores the significance of 4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one in both academic research and practical applications within pharmaceutical sciences.
4-(4-Benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (CAS 384352-10-7, C₃₂H₂₈N₄O₃, MW 516.59 g/mol) exemplifies modern hybrid pharmacophore design strategies in drug discovery [1]. This multifunctional molecule integrates three pharmacologically significant motifs: a quinolin-2-one core, a piperazine linker, and a benzhydryl group, with strategic nitro substitution enhancing its electronic profile. Its structural complexity enables diverse target interactions, positioning it as a valuable scaffold for developing therapeutics targeting neurological disorders, cancer, and antimicrobial resistance [1] [2] [3].
Piperazine-linked quinolinones represent a versatile framework in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The quinolin-2-one core provides a planar, aromatic system that intercalates with biological macromolecules, while the piperazine moiety introduces conformational flexibility and basicity, facilitating salt formation and solubility enhancement. This hybrid architecture enables:
Table 1: Biological Activities of Representative Piperazine-Quinolinone Hybrids
Compound Structure | Biological Activity | Key Pharmacological Feature | |
---|---|---|---|
4-(4-Methylpiperazin-1-yl)quinolin-2-ones | Anticancer (Hsp90 inhibition) | Fragment-based design for chaperone binding | [5] |
3-Nitro-4-(piperazin-1-yl)quinolin-2-ones | Antibacterial (Gram-positive pathogens) | Nitro group enhances redox-mediated toxicity | [6] |
Benzhydryl-piperazinyl quinolin-2-ones | HDAC6 inhibition (CNS-penetrant) | Benzhydryl mimics cetirizine’s BBB transport | [3] |
The 3-nitro group in this compound is not merely a synthetic handle but a critical pharmacophore influencing both electronic properties and bioreductive activation:
Electronic Effects: As a strong electron-withdrawing group (σmeta = 0.71), the nitro group significantly reduces the electron density of the quinoline ring, increasing electrophilicity at adjacent positions. This polarization facilitates nucleophilic attack at C2/C4 and enhances DNA alkylation potential in cytotoxic derivatives [1] [6] [9]. Predicted density functional theory (DFT) calculations indicate a 15-20% reduction in LUMO energy compared to non-nitrated analogs, promoting charge-transfer complexes with biological nucleophiles.
Hypoxia-Selective Activation: Under low oxygen tension (e.g., in solid tumors), nitro groups undergo enzymatic reduction via nitroreductases (e.g., NADPH-CYP450 reductase), generating cytotoxic intermediates. The reduction pathway proceeds: NO₂ → NO˙ → NHOH → NH₂, with nitro anion radicals (NO₂˙⁻) and hydroxylamines (NHOH) causing DNA strand breaks and protein adduction [6] [9]. This bioreduction allows selective targeting of hypoxic tumor microenvironments while sparing normoxic tissues.
Antimicrobial Potentiation: Nitroheterocycles disrupt microbial redox homeostasis via futile redox cycling. Reduction intermediates generate reactive oxygen species (ROS) in aerobic conditions or covalently modify essential proteins in anaerobes. Recent studies show nitroquinolines exhibit MIC values of 15.6–62.5 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa [6].
Table 2: Comparative Electronic and Biological Properties of Aromatic Electron-Withdrawing Groups
Substituent | Hammett Constant (σ) | Biological Activation Mechanism | Therapeutic Application |
---|---|---|---|
-NO₂ | 0.71 (meta) | Bioreduction to radical anions/ROS | Anticancer, antibacterial, antiparasitic |
-CN | 0.56 (meta) | Mild electron withdrawal; metabolic hydrolysis | Kinase inhibitor scaffolds |
-SO₂CH₃ | 0.60 (meta) | Sulfonyl radical formation | COX-2 inhibitors |
Benzhydryl (diphenylmethyl) groups have evolved from first-generation antihistamines to sophisticated CNS-targeting vectors:
First-Generation Antihistamines: Benzhydryl piperazines like hydroxyzine and cetirizine established the benzhydryl moiety as a critical pharmacophore for H₁-receptor antagonism. Cetirizine’s moderate BBB permeability (brain/plasma ratio = 0.2) despite its carboxylate group demonstrated benzhydryl’s carrier capability for polar drugs [3] [8]. Molecular dynamics simulations reveal benzhydryl inserts into lipid bilayers via π-lipid interactions, dragging polar functionalities across membranes.
CNS Drug Delivery Enhancements: Benzhydryl’s lipophilic aromatic surface (clogP ~4.5 for diphenyl) facilitates passive diffusion through BBB endothelial cells, while its conformational flexibility accommodates transporter-mediated uptake. Hybridization strategies exploit this property, as demonstrated by HDAC6 inhibitor KH-259, where benzhydryl enabled brain accumulation (brain/plasma ratio = 0.4) of polar hydroxamates [3]. Modifications reducing hERG risk include:
Asymmetric benzhydryls: 4-Chlorophenyl/phenyl combinations balancing lipophilicity and transporter recognition
Transporter Engagement: Benzhydryl derivatives potentially interact with solute carriers (e.g., LAT1, MCT) or ATP-binding cassette (ABC) efflux pumps. Structural analogs show 2-5-fold higher brain uptake than non-benzhydryl counterparts, attributed to P-glycoprotein evasion and enhanced membrane partitioning [3] [8].
Table 3: Benzhydryl-Containing Therapeutics with CNS Applications
Compound | Primary Target | Structural Role of Benzhydryl | BBB Permeability (Experimental) | |
---|---|---|---|---|
Hydroxyzine | Histamine H₁ receptor | Direct pharmacophore for receptor binding | High (brain/plasma >1.0) | |
Cetirizine | Peripherally restricted H₁ receptor | Polarity mask for carboxylate group | Low (brain/plasma = 0.05) | |
KH-259 | HDAC6 inhibitor | CNS delivery vector for hydroxamate | Moderate (brain/plasma = 0.4) | |
4-(4-Benzyhydrylpiperazin-1-yl)-3-nitroquinolin-2-one | Putative HDAC6/DNA targeting | Multifunctional: delivery + target engagement | Predicted high (clogP=3.19) | [1] [3] |
The integration of these three elements—piperazine-quinolinone hybridization, strategic nitro substitution, and benzhydryl-enabled CNS delivery—creates a versatile molecular architecture. This scaffold supports rational derivatization for neurodegenerative disease therapeutics (via HDAC6 inhibition), anticancer agents (via hypoxia-selective cytotoxicity), and antimicrobials (via redox disruption), demonstrating its significance in contemporary medicinal chemistry [1] [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1